1,3-Diacetoxyacetone
Overview
Description
1,3-Diacetoxyacetone is an organic compound with the molecular formula C7H10O5. It is also known as (3-acetyloxy-2-oxopropyl) acetate. This compound is a derivative of acetone and is characterized by the presence of two acetoxy groups attached to the central carbon atom. It is a versatile chemical used in various fields, including organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetoxyacetone can be synthesized through the oxidation of diacetylglycerols. One efficient method involves the use of an AlOx-embedded copper nanoparticle catalyst (CuNP@AlOx) under air as an environmentally friendly oxidant. This process achieves over 99% selectivity .
Another method involves the acetonitrile-catalyzed addition of chlorine to an iminium ion, which is used in organic reactions and supramolecular chemistry .
Industrial Production Methods
Industrial production of this compound typically involves the selective acetylation of glycerol using acetic acid in the presence of a lanthanum cation-exchanged montmorillonite catalyst. The diacetylglycerols obtained from this process are then oxidized to produce this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetoxyacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other compounds.
Reduction: It can be reduced under specific conditions.
Substitution: The acetoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Air as an oxidant with CuNP@AlOx catalyst.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various reagents can be used to replace the acetoxy groups with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Scientific Research Applications
1,3-Diacetoxyacetone has several scientific research applications, including:
Chemistry: Used as an acetylation agent in organic synthesis and supramolecular chemistry.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of various industrial chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diacetoxyacetone involves its reactivity as an acetylation agent. It can react with various nucleophiles, leading to the formation of acetylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
Diacetylglycerols: Precursors in the synthesis of 1,3-Diacetoxyacetone.
Acetylglycerols: Similar in structure but with different functional groups.
Dihydroxyacetone: A related compound with different chemical properties.
Uniqueness
This compound is unique due to its high selectivity in acetylation reactions and its versatility in various chemical processes. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(3-acetyloxy-2-oxopropyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVCVSQSQHGBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287893 | |
Record name | 1,3-Diacetoxyacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-10-7 | |
Record name | 6946-10-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6946-10-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6946-10-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diacetoxyacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is an example of a catalytic application of 1,3-diacetoxyacetone in organic synthesis?
A1: While the provided abstracts don't detail the use of this compound as a catalyst, they do describe its synthesis. [] Specifically, this compound can be synthesized through the oxidation of diacetylglycerols. This reaction is catalyzed by an AlOx-embedded copper nanoparticle catalyst under an air atmosphere. [] This highlights the compound's role as a valuable building block or intermediate in organic synthesis.
Q2: Can you provide an example of how this compound is used in the study of natural product biosynthesis?
A2: The research by Maier and Gröger [] explores the biosynthesis of ergot alkaloids. While this compound itself isn't a direct precursor in the pathway, it plays a crucial role in a synthetic strategy to access potential biosynthetic intermediates. Reacting this compound with a specific phosphonium salt provides a dihydroxy compound that can be further modified to mimic proposed intermediates in the ergot alkaloid biosynthesis. [] This approach helps researchers understand the complex steps involved in natural product formation within organisms.
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